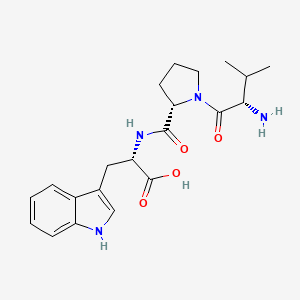
Val-Pro-Trp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Pro-Trp, also known as Valyl-Prolyl-Tryptophan, is a tripeptide composed of the amino acids valine, proline, and tryptophan. Tripeptides like this compound are of significant interest due to their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Val-Pro-Trp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases to catalyze the formation of peptide bonds. Enzymatic methods can be more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Val-Pro-Trp can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids, bases, or enzymes.
Oxidation: Oxidizing agents can modify the tryptophan residue, affecting the peptide’s properties.
Substitution: Chemical groups can be introduced to the peptide through substitution reactions, altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for introducing acyl groups.
Major Products:
Hydrolysis: Valine, proline, and tryptophan.
Oxidation: Modified tryptophan derivatives.
Substitution: Peptides with altered side chains.
Scientific Research Applications
Val-Pro-Trp has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Val-Pro-Trp involves its interaction with specific molecular targets. For example, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This results in increased insulin secretion and improved blood glucose regulation .
Comparison with Similar Compounds
Ile-Pro-Pro: Another tripeptide with similar inhibitory activity against DPP-IV.
Val-Pro-Pro: Known for its antihypertensive properties due to its ability to inhibit angiotensin-converting enzyme (ACE).
Uniqueness: Val-Pro-Trp is unique due to its specific amino acid sequence, which imparts distinct biological activities. Its combination of valine, proline, and tryptophan allows it to interact with different molecular targets compared to other tripeptides.
Properties
CAS No. |
223472-78-4 |
|---|---|
Molecular Formula |
C21H28N4O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H28N4O4/c1-12(2)18(22)20(27)25-9-5-8-17(25)19(26)24-16(21(28)29)10-13-11-23-15-7-4-3-6-14(13)15/h3-4,6-7,11-12,16-18,23H,5,8-10,22H2,1-2H3,(H,24,26)(H,28,29)/t16-,17-,18-/m0/s1 |
InChI Key |
NSUUANXHLKKHQB-BZSNNMDCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















